molecular formula C12H12N2 B8116521 1-Methyl-4-(3-vinylphenyl)-1H-pyrazole

1-Methyl-4-(3-vinylphenyl)-1H-pyrazole

Cat. No.: B8116521
M. Wt: 184.24 g/mol
InChI Key: XLTHTBCJKJYFFS-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-vinylphenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a methyl group at the first position and a vinylphenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-vinylphenyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a Grignard reagent, such as methylmagnesium iodide, to produce the corresponding alcohol. This intermediate is then subjected to dehydration to yield the desired vinylpyrazole .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and catalytic processes could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-vinylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the vinyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated pyrazole derivatives.

    Substitution: Halogenated or azido-substituted pyrazoles.

Scientific Research Applications

1-Methyl-4-(3-vinylphenyl)-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-vinylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to bind to various biological targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • 1-Methyl-4-(4-nitro-3-vinylphenyl)piperazine
  • 1-Methyl-4-(3-ethenyl-4-nitrophenyl)piperazine

Comparison: 1-Methyl-4-(3-vinylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications .

Properties

IUPAC Name

4-(3-ethenylphenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-3-10-5-4-6-11(7-10)12-8-13-14(2)9-12/h3-9H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTHTBCJKJYFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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